Fmoc-2,4-dimethyl-dl-phenylalanine
Overview
Description
Fmoc-2,4-dimethyl-dl-phenylalanine is a chemical compound with the empirical formula C26H25NO4 . It belongs to the group of Fmoc-protected amino acids and is primarily used in peptide synthesis, pharmaceutical research, and materials science .
Molecular Structure Analysis
The molecular weight of this compound is 415.48 . The structure is principally interlocked by π–π stacking of the Fmoc groups .
Physical and Chemical Properties Analysis
This compound is a solid compound . Its physical and chemical properties may change according to the preparation method, the solvent, the pH, and other experimental parameters .
Scientific Research Applications
Hydrogel Formation and Self-Assembly
Fmoc-protected aromatic amino acids, such as Fmoc-phenylalanine derivatives, have been demonstrated to efficiently self-assemble and promote hydrogelation in aqueous solvents. The incorporation of single halogen substituents on the aromatic side-chain dramatically enhances self-assembly into amyloid-like fibrils, influencing the self-assembly rate and the rheological properties of resultant hydrogels. This indicates that atomic-level modifications can significantly affect material properties, providing a method to tune self-assembly and gelation behaviors for potential applications in biomedicine and material science (Ryan, Anderson, & Nilsson, 2010).
Antibacterial Composite Materials
The development of antibacterial and anti-inflammatory materials has been advanced through the use of Fmoc-decorated self-assembling building blocks. Research shows the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH, highlighting their substantial effect on bacterial morphology and viability. This provides a foundation for the development of enhanced composite materials for biomedical applications, demonstrating the potential of Fmoc-protected amino acids in creating functional materials that inhibit bacterial growth without compromising mechanical and optical properties (Schnaider et al., 2019).
Self-Assembly Mechanism and pH Influence
The self-assembly process of Fmoc-diphenylalanine (Fmoc-FF) has been shown to be influenced significantly by pH, leading to apparent pKa shifts. This process, resulting in the formation of different structural configurations such as entangled networks of fibrils or flat rigid ribbons, provides insights into the self-assembly mechanisms of aromatic short peptide derivatives. Understanding these mechanisms can guide the design of new materials with tailored properties for specific applications (Tang et al., 2009).
Mechanism of Action
Mode of Action
The Fmoc (Fluorenylmethyloxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Safety and Hazards
Future Directions
Fmoc-dipeptides, including Fmoc-2,4-dimethyl-dl-phenylalanine, have been investigated as building blocks for the formulation of biocompatible hydrogels suitable for different biomedical applications . The structural and biological properties of the Fmoc-dipeptide hydrogels are inter-related and can affect their applications in 3D cell culture and regenerative medicine .
Biochemical Analysis
Biochemical Properties
Fmoc-2,4-dimethyl-dl-phenylalanine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amino group, preventing unwanted side reactions during peptide assembly. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and aminoacyl-tRNA synthetases. These interactions are essential for the accurate and efficient synthesis of peptides, as the Fmoc group ensures that the amino group remains protected until the desired point in the synthesis process .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect cell function by modulating the activity of enzymes and proteins involved in these processes. For instance, it may alter the phosphorylation status of signaling proteins, thereby impacting signal transduction pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The Fmoc group can form stable complexes with enzymes and proteins, thereby modulating their activity. For example, it can inhibit the activity of proteases by binding to their active sites, preventing the cleavage of peptide bonds. Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. This degradation can affect its efficacy in peptide synthesis and other biochemical applications. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can effectively modulate biochemical processes. At high doses, it can exhibit toxic or adverse effects, such as disrupting cellular homeostasis and inducing oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent breakdown. These metabolic processes can affect the levels of metabolites and the overall metabolic flux within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its efficacy and activity in biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in peptide synthesis and other biochemical processes, as it ensures that the compound is present in the appropriate cellular context .
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-16-11-12-18(17(2)13-16)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBSNHLSKRVUBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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